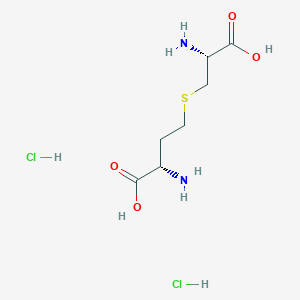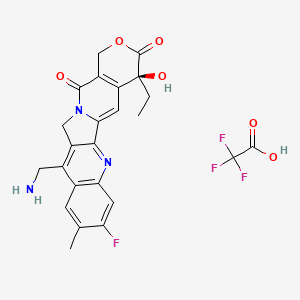
7-Aminomethyl-10-methyl-11-fluoro camptothecin (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Aminomethyl-10-methyl-11-fluoro camptothecin (TFA) is a derivative of camptothecin, a well-known cytotoxic quinoline alkaloid. This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs) due to its potent cytotoxic properties . The presence of the fluorine atom and the aminomethyl group enhances its biological activity and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminomethyl-10-methyl-11-fluoro camptothecin involves several steps, starting from camptothecin. The key steps include:
Fluorination: Introduction of the fluorine atom at the 11th position.
Aminomethylation: Introduction of the aminomethyl group at the 7th position.
Methylation: Methylation at the 10th position.
These reactions typically require specific reagents and conditions, such as fluorinating agents, aminomethylating agents, and methylating agents, under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of 7-Aminomethyl-10-methyl-11-fluoro camptothecin involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
7-Aminomethyl-10-methyl-11-fluoro camptothecin undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of specific functional groups.
Substitution: Substitution reactions at the aminomethyl or fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7-Aminomethyl-10-methyl-11-fluoro camptothecin, each with unique biological activities .
Scientific Research Applications
7-Aminomethyl-10-methyl-11-fluoro camptothecin has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Incorporated into ADCs for targeted cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and bioconjugates.
Mechanism of Action
The mechanism of action of 7-Aminomethyl-10-methyl-11-fluoro camptothecin involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication. By stabilizing the topoisomerase I-DNA complex, it prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Camptothecin: The parent compound, known for its potent cytotoxicity.
Irinotecan: A derivative used in cancer therapy.
Topotecan: Another derivative with clinical applications.
Uniqueness
7-Aminomethyl-10-methyl-11-fluoro camptothecin stands out due to its enhanced specificity and potency, attributed to the presence of the fluorine atom and the aminomethyl group. These modifications improve its pharmacokinetic properties and reduce off-target effects compared to other camptothecin derivatives .
Properties
Molecular Formula |
C24H21F4N3O6 |
|---|---|
Molecular Weight |
523.4 g/mol |
IUPAC Name |
(19S)-10-(aminomethyl)-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H20FN3O4.C2HF3O2/c1-3-22(29)15-5-18-19-13(8-26(18)20(27)14(15)9-30-21(22)28)12(7-24)11-4-10(2)16(23)6-17(11)25-19;3-2(4,5)1(6)7/h4-6,29H,3,7-9,24H2,1-2H3;(H,6,7)/t22-;/m0./s1 |
InChI Key |
OWUWBPSWDMGYAL-FTBISJDPSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CN)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CN)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



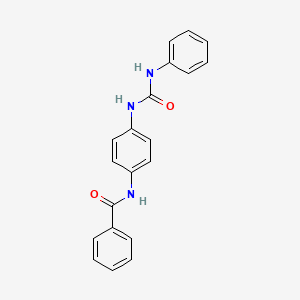
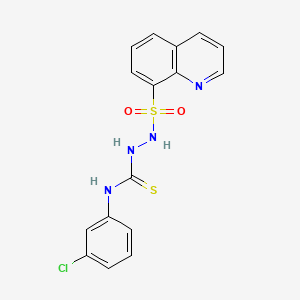

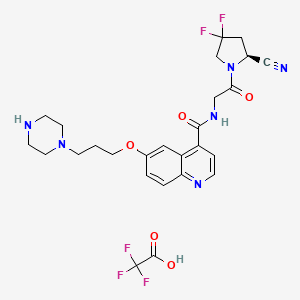

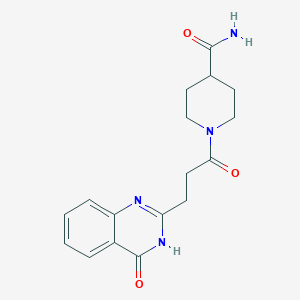


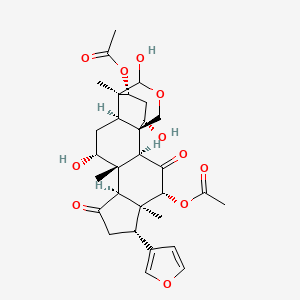

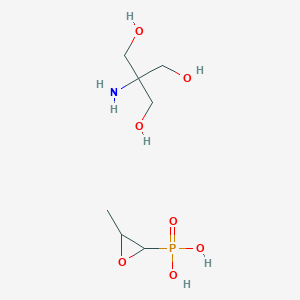
![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B10861750.png)
